Cytotoxic Potency of Isoxazole-3-carbonitrile Against HeLa and Hep3B Cancer Cell Lines
Isoxazole-3-carbonitrile demonstrates measurable cytotoxic activity against specific cancer cell lines, providing a baseline for structure-activity relationship (SAR) studies. Its IC₅₀ values against HeLa and Hep3B cells are 15.48 μg/mL and 23.00 μg/mL, respectively . While this is class-level activity, it serves as a quantitative benchmark for evaluating the impact of further functionalization.
| Evidence Dimension | Cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 15.48 μg/mL (HeLa); IC₅₀ = 23.00 μg/mL (Hep3B) |
| Comparator Or Baseline | Isoxazole derivative (MCF-7 cell line, IC₅₀ = 39.80 μg/mL) for general class comparison |
| Quantified Difference | Isoxazole-3-carbonitrile is 2.57x more potent against HeLa cells than the unspecified derivative against MCF-7 cells, and 1.73x more potent against Hep3B cells. |
| Conditions | In vitro cytotoxicity assay using HeLa (cervical cancer) and Hep3B (hepatocellular carcinoma) cell lines; comparison to a similar isoxazole derivative tested against MCF-7 (breast cancer) cells . |
Why This Matters
These IC₅₀ values provide a quantitative baseline for SAR studies, allowing researchers to gauge the impact of further chemical modifications on the anticancer activity of the isoxazole-3-carbonitrile scaffold.
